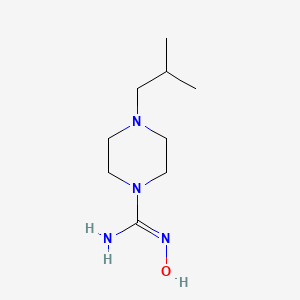
N'-hydroxy-4-(2-methylpropyl)piperazine-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-hydroxy-4-(2-methylpropyl)piperazine-1-carboximidamide is a chemical compound with the molecular formula C9H20N4O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used for research purposes and has various applications in scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-(2-methylpropyl)piperazine-1-carboximidamide typically involves the reaction of piperazine derivatives with appropriate reagents. One common method includes the use of N-Boc-piperazine, which undergoes a Buchwald–Hartwig reaction with 1-bromo-2,3-dichlorobenzene, followed by acidic hydrolysis . Another approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the general principles of organic synthesis, such as nucleophilic substitution and reductive amination, can be applied to scale up the production.
化学反応の分析
Types of Reactions
N’-hydroxy-4-(2-methylpropyl)piperazine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-4-(2-methylpropyl)piperazine-1-carboxamide, while reduction may produce N’-hydroxy-4-(2-methylpropyl)piperazine-1-carboximidine.
科学的研究の応用
N’-hydroxy-4-(2-methylpropyl)piperazine-1-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-hydroxy-4-(2-methylpropyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the intrinsic mitochondrial signaling pathway to induce cytotoxicity and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Some similar compounds include:
1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl)piperazine (CB01): Known for its anticancer properties.
Cariprazine: Used as an antipsychotic medication.
Trimetazidine: Used to treat angina.
Uniqueness
N’-hydroxy-4-(2-methylpropyl)piperazine-1-carboximidamide is unique due to its specific structure and potential biological activities. Its ability to interact with various molecular targets makes it a valuable compound for research in multiple scientific fields.
特性
分子式 |
C9H20N4O |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
N'-hydroxy-4-(2-methylpropyl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C9H20N4O/c1-8(2)7-12-3-5-13(6-4-12)9(10)11-14/h8,14H,3-7H2,1-2H3,(H2,10,11) |
InChIキー |
WXLIUOUITFYDCZ-UHFFFAOYSA-N |
異性体SMILES |
CC(C)CN1CCN(CC1)/C(=N/O)/N |
正規SMILES |
CC(C)CN1CCN(CC1)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


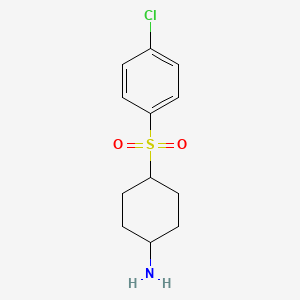
![2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol](/img/structure/B13253016.png)
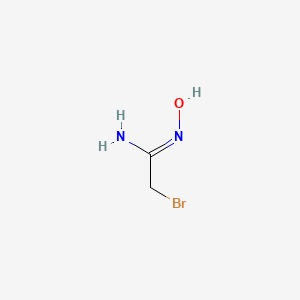
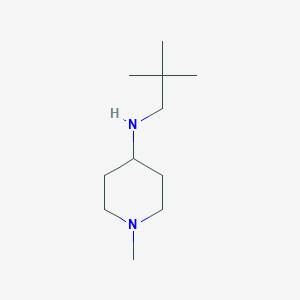

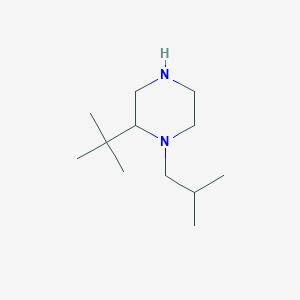

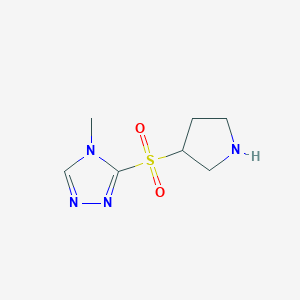
![1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol](/img/structure/B13253074.png)
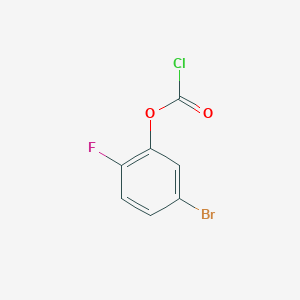

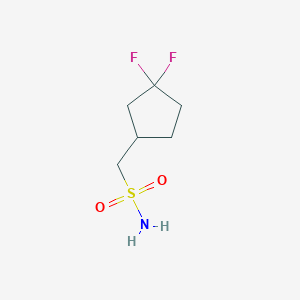
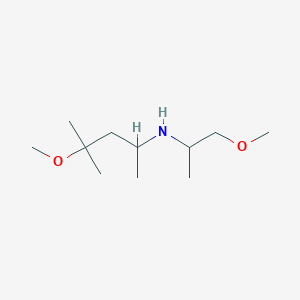
![4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B13253112.png)
